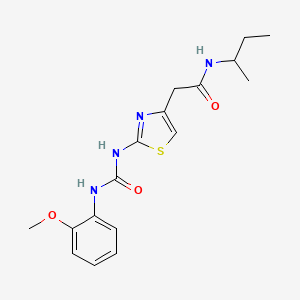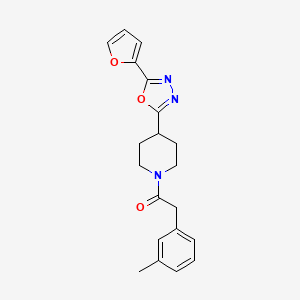
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has been the subject of scientific research in recent years. It is a piperidine derivative that has shown potential for use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Antimicrobial Activities
- Certain derivatives, such as 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, have shown antimicrobial activities against various microorganisms. This was established through the synthesis of these compounds starting from furan-2-carbohydrazide and subsequent testing (Başoğlu et al., 2013).
Enzyme Inhibition Properties
- Synthesized derivatives have been evaluated for inhibition of the butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to analyze their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).
Biological Activities of Oxadiazoles
- Oxadiazoles, which are key components in these derivatives, exhibit a range of biological activities such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, and antimalarial properties. They also find applications in the fields of photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs) (Abbasi et al., 2018).
Role in Pharmaceutical Chemistry
- The 1,3,4-oxadiazole scaffold, a component of these derivatives, is significant in the development of new drugs due to its diverse chemical and biological properties. It has been extensively studied and applied in various pharmaceutical applications (Sharma, 2015).
Photochemical Reactions
- The photochemical reactions of 1,3,4-oxadiazoles with furan have been studied, revealing insights into the synthesis of novel compounds through cycloaddition processes (Tsuge et al., 1973).
Antimicrobial Properties
- Synthesized compounds from this class have demonstrated strong activity against strains of Staphylococcus aureus, indicating potential as new drug candidates (de Oliveira et al., 2012).
Synthesis and Application in Medicinal Chemistry
- The synthesis of various derivatives and their application in medicinal chemistry, particularly in the development of new pharmacologically active substances, has been explored extensively (Mancini et al., 2021).
properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-4-2-5-15(12-14)13-18(24)23-9-7-16(8-10-23)19-21-22-20(26-19)17-6-3-11-25-17/h2-6,11-12,16H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXZIQNRFMXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)
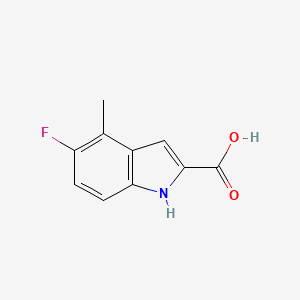
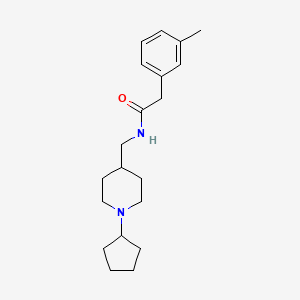
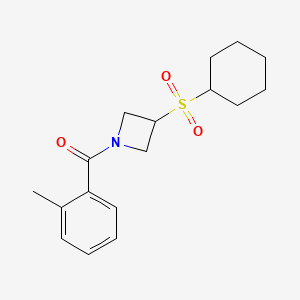
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2383237.png)
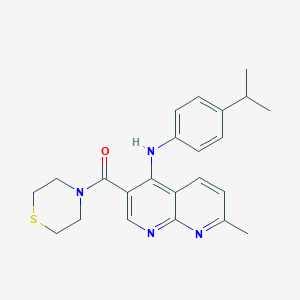
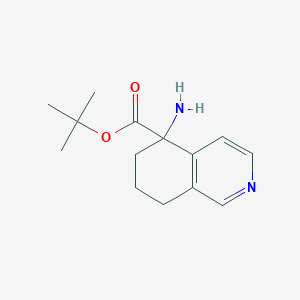
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)
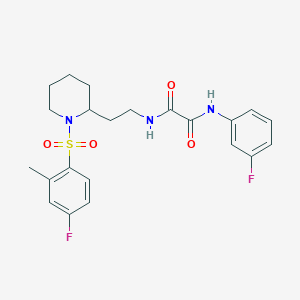
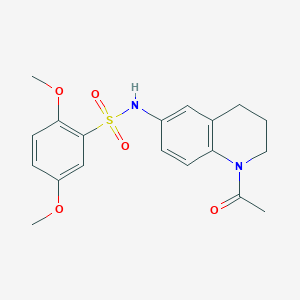

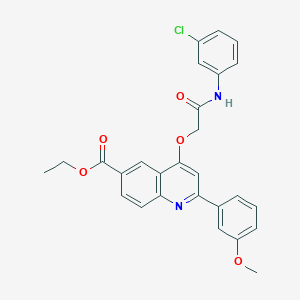
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
